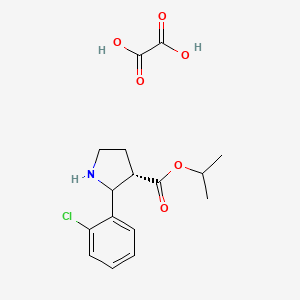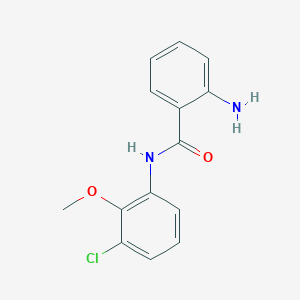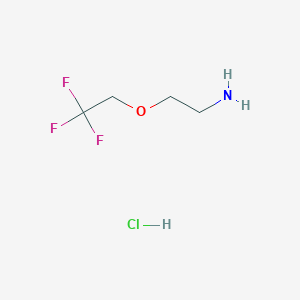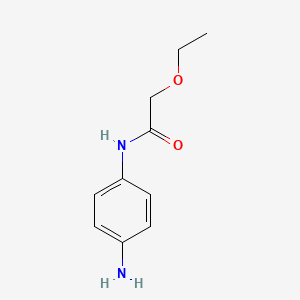
isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate, also known as IPPCO, is an organic compound that has been used in various scientific research applications. It is a white, crystalline solid with a melting point of approximately 150-152°C. IPPCO has a molecular weight of about 422.4 g/mol, and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is relatively stable, and has a low vapor pressure.
Wissenschaftliche Forschungsanwendungen
Carbohydrate Preservation in Potatoes
Research by Khurana, Randhawa, and Bajaj (1985) demonstrated that post-harvest application of Isopropyl-N (3-chlorophenyl) carbamate can significantly reduce the degradation of starch in potato tubers stored in an evaporative cooling chamber, indicating potential applications in agriculture for crop preservation (Khurana et al., 1985).
Photochromic and Magnetic Properties
A study by Aldoshin et al. (2008) on the structure and photochromic and magnetic properties of a specific complex suggests potential applications in materials science for creating photoresponsive materials (Aldoshin et al., 2008).
Chemical Synthesis and Coordination Chemistry
The reactivity of certain ligands with metal salts, as studied by Ghosh, Savitha, and Bharadwaj (2004), points towards the synthesis of novel coordination polymers with potential applications in catalysis, materials science, and possibly drug design (Ghosh et al., 2004).
Soil Bacterium Enzyme Hydrolyzing Phenylcarbamate Herbicides
Kearney and Kaufman (1965) discovered an enzyme from Pseudomonas sp. that hydrolyzes phenylcarbamate herbicides, indicating potential environmental applications for bioremediation and agricultural chemical management (Kearney & Kaufman, 1965).
Metal-Organic Frameworks and Coordination Polymers
Studies on the synthesis and characterization of lanthanide(III) complexes and the formation of metal-organic frameworks (MOFs) show potential applications in luminescence, magnetic materials, and catalysis (Lin et al., 2009).
Eigenschaften
IUPAC Name |
oxalic acid;propan-2-yl (3S)-2-(2-chlorophenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.C2H2O4/c1-9(2)18-14(17)11-7-8-16-13(11)10-5-3-4-6-12(10)15;3-1(4)2(5)6/h3-6,9,11,13,16H,7-8H2,1-2H3;(H,3,4)(H,5,6)/t11-,13?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSMZVDDAOAONS-BSGBVQJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)






![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)
![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)




